molecular formula C16H21ClN4 B2398603 1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine CAS No. 477714-03-7

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine

Cat. No. B2398603
CAS RN: 477714-03-7
M. Wt: 304.82
InChI Key: UWOLBTIBUPSBLN-UHFFFAOYSA-N
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Description

The compound “1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine” is a derivative of pyrazole . Pyrazole derivatives have attracted much attention due to their wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .


Synthesis Analysis

The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .


Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It has been used in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Physical And Chemical Properties Analysis

The compound is likely to be soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Scientific Research Applications

Chemical Design and Synthesis of Heterocycles

Compounds similar to "1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine" serve as key intermediates in the design and synthesis of heterocyclic compounds. These compounds are integral in developing pharmaceuticals due to their diverse biological activities. Studies on pyrazole derivatives, for example, show that they are crucial for constructing complex molecules with potential anticancer, anti-inflammatory, and antimicrobial activities. This highlights the significance of such compounds in drug discovery and development processes (Gomaa & Ali, 2020).

Pharmacological Applications

Arylpiperazine derivatives, closely related to the molecule , have found applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, resulting in metabolites that interact with various neurotransmitter receptors, illustrating the complex pharmacodynamics involved in their therapeutic actions (Caccia, 2007).

Enzyme Inhibition and Molecular Interaction Studies

Research on compounds with similar structural features has provided insights into enzyme inhibition, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding the selectivity and potency of these inhibitors helps in predicting drug-drug interactions and optimizing therapeutic strategies (Khojasteh et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes, receptors, and proteins .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the compound and the nature of the target.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if it acts as an enzyme inhibitor, it could disrupt the metabolic pathways involving that enzyme . The downstream effects would depend on the specific pathway and the role of the enzyme within it.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if it inhibits an enzyme involved in a disease process, it could potentially alleviate the symptoms of the disease . .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general precautions should be taken while handling it. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

Future Directions

Pyrazole derivatives, including this compound, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . They are currently being tested and clinically evaluated as potential new drugs . Future research may focus on exploring more biological activities of these compounds and developing more efficient synthesis methods.

properties

IUPAC Name

1-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4/c1-19-8-10-21(11-9-19)12-14-15(18-20(2)16(14)17)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLBTIBUPSBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine

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